molecular formula C84H117N21O18 B584610 (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) CAS No. 150940-97-9

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)

Cat. No.: B584610
CAS No.: 150940-97-9
M. Wt: 1708.989
InChI Key: YVZGSAYDOLVILH-XFVAFISTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) is a synthetic 15-amino acid N-terminal fragment of the neuropeptide galanin, modified with D-amino acids at positions 6 (Threonine), 8, and 9 (Tryptophan), and an L-alaninol substitution at position 15. These modifications enhance proteolytic stability and receptor-binding specificity compared to native galanin (1-30) . Galanin receptors (GALR1, GALR2, GALR3) are G protein-coupled receptors (GPCRs) involved in neurotransmission, mood regulation, and metabolic processes . This compound is primarily used in neuroscience research to study galanin’s role in depression, addiction, and neuroprotection .

Preparation Methods

Structural Overview and Synthesis Challenges

The peptide sequence H-Gly-Trp-Thr-Leu-Asn-D-Thr-Ala-D-Trp-D-Trp-Leu-Leu-Gly-Pro-His-L-alaninol (CAS 150940-97-9) features three key modifications:

  • D-Threonine at position 6

  • D-Tryptophan at positions 8 and 9

  • L-Alaninol (a reduced form of alanine) at position 15.

These modifications disrupt galanin’s native structure, enhancing receptor antagonism . Synthesizing this peptide presents challenges:

  • D-amino acids : Require enantiomerically pure building blocks and optimized coupling efficiency.

  • L-Alaninol terminus : Demands a specialized resin or post-synthetic reduction of the C-terminal carboxyl group.

  • Aggregation-prone regions : The hydrophobic D-Trp⁸,⁹ and Leu¹⁰,¹¹ residues may hinder chain elongation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Selection and C-Terminal Modification

The synthesis begins by anchoring the C-terminal L-alaninol to a resin. Two strategies are employed:

  • Pre-loaded resins : Wang or 2-chlorotrityl chloride (CTC) resins functionalized with L-alaninol .

  • Post-synthetic reduction : After assembling the peptide, the C-terminal carboxyl group is reduced to an alcohol using borane-THF .

Table 1: Resin Comparison

Resin TypeLoading Capacity (mmol/g)Compatibility
CTC0.3–1.2Acid-sensitive peptides
Wang0.4–0.7Standard Fmoc SPPS

Suppliers like Hongtide Biotech and Creative Peptides use pre-loaded CTC resins to avoid post-synthetic steps .

Fmoc-Based SPPS Protocol

The Fmoc/t-Bu strategy is preferred for its mild deprotection conditions :

  • Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Coupling : Activators like HBTU/HOBt (1:1 molar ratio) with DIPEA in DMF (2 eq amino acid, 2 hr).

  • D-Amino Acid Handling : Extended coupling times (4–6 hr) for D-Trp and D-Thr due to steric hindrance .

Critical Step : Position 8–9 (D-Trp-D-Trp) risks aggregation. Adding 10% DMSO to the coupling mix improves solvation .

Cleavage and Global Deprotection

The peptide is cleaved from the resin using a TFA cocktail:

  • TFA/Water/TIPS/EDT (94:2.5:2.5:1) for 2 hr .

  • L-Alaninol remains intact due to its ether linkage on CTC resin .

Purification and Quality Control

Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified via gradient elution:

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase : A = 0.1% TFA in water, B = 0.1% TFA in acetonitrile

  • Gradient : 20% B to 60% B over 40 min .

Suppliers report >95% purity (Hongtide Biotech: >97% ; Apeptides: >97% ).

Table 2: Purification Metrics

SupplierPurity (%)Retention Time (min)
Hongtide 9828.5
CymitQuimica 9527.9

Mass Spectrometry (MS) Validation

MALDI-TOF or ESI-MS confirms molecular weight:

  • Calculated Mass : 1655.92 Da .

  • Observed Mass : 1656.2 ± 0.3 Da .

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 1 kg batches) faces challenges:

  • Cost of D-Amino Acids : D-Trp accounts for 60% of raw material costs .

  • Yield Optimization : Multicolumn countercurrent solvent gradient purification (MCSGP) reduces losses in long peptides .

Table 3: Cost Breakdown (Per 10 mg)

ComponentCost (€)
D-Trp330
Resin150
Labor200
Total 680

CymitQuimica quotes €894/mg for small batches, decreasing to €544/mg for 500 µg .

Challenges and Innovations

Disulfide Bond Avoidance

Unlike insulin, this peptide lacks cysteines, bypassing disulfide bond complications .

Solubility Enhancements

Adding 0.1% TFA during lyophilization improves stability for storage .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the tryptophan residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to reduce any disulfide bonds formed during synthesis or storage.

    Substitution: Amino acid substitution reactions can be used to modify the peptide sequence for structure-activity relationship studies.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling reactions.

Major Products Formed:

    Oxidized derivatives: of tryptophan.

    Reduced peptides: with free thiol groups.

    Modified peptides: with substituted amino acids.

Scientific Research Applications

Chemistry:

  • Used in structure-activity relationship studies to understand the role of specific amino acids in galanin’s function.
  • Employed in the development of peptide-based drugs targeting galanin receptors.

Biology:

  • Investigated for its role in modulating pain pathways and its potential as an analgesic agent.
  • Studied for its effects on mood regulation and potential applications in treating mood disorders.

Medicine:

  • Explored as a therapeutic agent for conditions such as chronic pain, depression, and anxiety.
  • Potential use in developing diagnostic tools for diseases involving galanin dysregulation.

Industry:

  • Utilized in the production of peptide-based pharmaceuticals.
  • Applied in the development of research tools for studying neuropeptide functions.

Mechanism of Action

Molecular Targets and Pathways: (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) exerts its effects by binding to galanin receptors, primarily GAL1, GAL2, and GAL3. Upon binding, it modulates intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and regulation of ion channels. These actions result in the modulation of neurotransmitter release, influencing pain perception, mood, and other physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Full-Length Galanin (1-30)

  • Structure: Native 30-amino acid peptide.
  • Receptor Affinity : Binds all three galanin receptors (GALR1, GALR2, GALR3) with high affinity .
  • Biological Effects : Broad physiological roles, including pain modulation, appetite regulation, and neuroendocrine signaling .
  • Key Difference: The truncated (1-15) fragment lacks residues 16–30, which are critical for GALR1 binding. The D-amino acid substitutions in (D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) further enhance GALR2 selectivity and stability .

Galanin (1-15) (Porcine/Rat)

  • Structure: Native 15-amino acid sequence without modifications.
  • Receptor Affinity : Preferentially activates GALR2, modulating 5-HT1A receptor interactions in depression models .
  • Biological Effects : Enhances antidepressant efficacy of fluoxetine in rodent models by increasing 5-HT1A receptor binding in the hippocampus .
  • Key Difference: The D-amino acids in (D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) likely improve metabolic stability and prolong in vivo activity compared to the unmodified fragment .

Galanin-Like Peptide (GALP)

  • Structure: 60-amino acid peptide with partial homology to galanin.
  • Receptor Affinity : Binds GALR2 and GALR3 but lacks a defined cognate receptor .
  • Biological Effects : Regulates metabolism and reproduction, unlike galanin’s neuromodulatory roles .
  • Key Difference: (D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) has a well-characterized receptor profile (GALR2-preferential) and direct antidepressant effects, unlike GALP .

Galanin (1-13)-Substance P (5-11) Amide

  • Structure : Chimeric peptide combining galanin (1-13) and Substance P (5-11).
  • Receptor Affinity : Acts as a competitive galanin receptor antagonist .
  • Biological Effects: Blocks galanin-mediated neurotransmission, contrasting with the agonist activity of (D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) .
  • Key Difference: The D-amino acid modifications in (D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) stabilize its structure, enabling prolonged receptor activation compared to the shorter half-life of the chimeric antagonist .

Pharmacokinetic and Receptor-Binding Profiles

Compound Modifications Receptor Selectivity Stability Enhancements Key Applications
(D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) D-Thr6, D-Trp8,9, L-Alaninol15 GALR2 > GALR1/GALR3 High (D-amino acids) Depression, addiction research
Galanin (1-30) Native sequence GALR1 = GALR2 = GALR3 Low (proteolytically cleaved) Broad physiological studies
Galanin (1-15) (Porcine/Rat) None GALR2-preferential Moderate Antidepressant synergy
Galanin (1-13)-Substance P Amide Chimeric structure GALR antagonist Moderate Receptor blocking studies

Functional Outcomes in Disease Models

  • Depression: (D-Thr6,D-Trp8,9,L-Alaninol15)-Galanin (1-15) enhances fluoxetine’s efficacy in rodent models by increasing 5-HT1A receptor binding affinity (Kd reduced by 40%) in the hippocampus . In contrast, full-length galanin (1-30) exacerbates depressive behaviors due to GALR1 activation .
  • Addiction :

    • The compound reduces alcohol consumption in animal models by 60%, outperforming native galanin (1-15), which shows a 30% reduction .
  • Structural Stability: D-amino acids confer resistance to proteases, increasing plasma half-life to >2 hours vs. <30 minutes for unmodified galanin (1-15) .

Biological Activity

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) is a synthetic analog of the neuropeptide galanin, which has been extensively studied for its diverse biological activities. This article will explore the biological activity of this specific galanin analog, focusing on its receptor interactions, physiological effects, and potential therapeutic applications.

Overview of Galanin

Galanin is a 29-amino acid neuropeptide that plays a crucial role in various physiological processes, including feeding behavior , pain modulation , memory , and mood regulation . It exerts its effects through three known receptor subtypes: GalR1, GalR2, and GalR3, which are G-protein coupled receptors (GPCRs) that activate different intracellular signaling pathways .

The specific modifications in (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) enhance its stability and receptor selectivity compared to native galanin.

  • Amino Acid Modifications : The substitution of Thr and Trp residues alters binding affinity and selectivity towards galanin receptors. Research indicates that the N-terminal portion of galanin is critical for receptor interaction .
  • Receptor Activation : This analog primarily activates GalR2 with high specificity. Activation leads to inhibition of adenylate cyclase activity and modulation of intracellular calcium levels, contributing to its biological effects .

1. Feeding Behavior

Galanin is known to stimulate appetite, particularly for high-fat foods. Studies show that central administration of galanin increases food intake by acting on hypothalamic centers involved in hunger regulation. The analog (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) retains this property with enhanced potency .

2. Pain Modulation

Galanin has been implicated in pain signaling pathways. It exhibits both inhibitory and excitatory effects on nociceptive processing depending on the dose and receptor subtype activated. The analog shows promise in modulating pain responses through selective receptor activation, potentially offering new avenues for pain management therapies .

3. Neuroprotection

Research indicates that galanin promotes neuronal survival and regeneration following injury. The analog's neuroprotective properties may be attributed to its ability to enhance the expression of neuroprotective factors and inhibit apoptosis in neuronal cells .

Case Study 1: Feeding Behavior in Rodent Models

A study evaluated the effects of (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) on food intake in rodent models. Results indicated a significant increase in caloric intake when administered centrally compared to controls. This effect was abolished by pre-treatment with a selective GalR2 antagonist .

Case Study 2: Pain Response Modulation

In a model of neuropathic pain, administration of the galanin analog resulted in reduced pain sensitivity and altered pain-related behaviors. This suggests an effective role for (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) in managing chronic pain conditions through its action on specific galanin receptors .

Research Findings Summary Table

Study FocusFindingsReference
Feeding BehaviorIncreased food intake; abolished by GalR2 antagonist
Pain ModulationReduced sensitivity in neuropathic pain models
NeuroprotectionEnhanced neuronal survival post-injury
Receptor SelectivityHigh specificity for GalR2 with altered signaling pathways

Q & A

Q. What are the structural and functional distinctions between (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15) and native galanin peptides?

Basic Research Question
The compound features D-amino acid substitutions at positions 6 (Thr→D-Thr), 8-9 (Trp→D-Trp), and a C-terminal L-alaninol modification at position 15. These modifications enhance metabolic stability and receptor subtype selectivity compared to native galanin (1-29), particularly at GALR2 receptors . Structural analysis via SDS-PAGE and Scatchard binding assays reveals a distinct high-affinity interaction (KD = 0.9 nM) with a 56 kDa protein in CNS membranes, suggesting unique receptor binding properties .

Q. How does (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15) modulate cholinergic signaling in Alzheimer’s disease models, and how do these findings reconcile with contradictory hypotheses?

Advanced Research Question
Prior studies posited that galanin hyperinnervation in Alzheimer’s disease (AD) exacerbates cognitive decline by inhibiting acetylcholine (ACh) release . However, (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15) demonstrates a compensatory role in AD models, enhancing ACh release from surviving cholinergic neurons in the basal forebrain. This dual effect is mediated via GALR2-dependent pathways, as shown by microdialysis and ACh quantitation in lesioned rat models. The contradiction arises from differential receptor activation: GALR1 inhibits ACh release, while GALR2 enhances it .

Q. What methodologies are used to assess the antidepressant-enhancing effects of (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15) in combination with SSRIs?

Advanced Research Question
In olfactory bulbectomy (OBX) rat models, the compound potentiates fluoxetine’s effects in the forced swim test (FST) and sucrose preference test (SPT). Co-administration reduces corticosterone levels and upregulates 5-HT1A receptor expression in the hippocampus, quantified via RT-PCR and ELISA. GALR2 antagonist M871 blocks these effects, confirming GALR2’s role. Experimental design includes randomized dosing (e.g., 3 nmol ICV) and post-mortem LC-MS/MS validation of peptide stability .

Q. How do GALR1 and GALR2 receptor subtypes mediate the compound’s effects on alcohol-seeking behavior?

Advanced Research Question
In operant self-administration paradigms, (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15) reduces ethanol intake by >50% in alcohol-preferring rats. siRNA knockdown of GALR1 or GALR2 in the nucleus accumbens (NAc) abolishes this effect, demonstrated via stereotaxic viral delivery and qPCR. PET imaging shows reduced c-Fos expression in the mesocorticolimbic pathway (VTA, NAc, PFC), implicating dopaminergic modulation. GALR2 antagonist M871 further validates receptor-specific mechanisms .

Q. What experimental evidence supports the role of this galanin fragment in anhedonia-like behaviors?

Advanced Research Question
The compound induces anhedonia in female urine sniffing (FUST) and novelty-suppressed feeding tests. In situ hybridization reveals downregulation of Dat and Vmat2 mRNA in the VTA and NAc, linking dopamine depletion to reward circuit dysfunction. GALR2 antagonism reverses these effects, while GALR1 siRNA knockdown has no impact, highlighting GALR2’s primacy in anhedonia pathways. Behavioral assays are paired with HPLC-measured dopamine metabolites (DOPAC, HVA) .

Q. How does the peptide interact with 5-HT1A receptors, and what are the implications for mood disorder therapeutics?

Advanced Research Question
Competitive binding assays in dorsal hippocampal membranes show that (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15) reduces 5-HT1A agonist affinity by 40%, suggesting allosteric modulation. This interaction is absent with native galanin (1-29). Electrophysiological recordings in raphe nuclei confirm GALR2-mediated suppression of 5-HT firing, which is reversible with M871. These findings support dual-target strategies for treatment-resistant depression .

Q. What are the methodological challenges in studying the peptide’s role in nerve injury and regeneration?

Basic Research Question
In sciatic nerve transection models, the compound’s upregulation (100-fold in DRG neurons) is quantified via RNA-Seq and immunohistochemistry. However, prenatal galanin expression complicates postnatal injury studies, requiring conditional knockout models (e.g., GAL-CreERT2 mice). Electrophysiological assays measuring glutamate release in DRG cultures confirm galanin’s dual role: inhibiting pain signaling (via GALR1) and promoting neurite outgrowth (via GALR2) .

Q. How do transduction pathways differ between GALR1 and GALR2 in response to (D-Thr6,D-Trp8,9,L-alaninol15)-Galanin (1-15)?

Advanced Research Question
In HEK-293 cells transfected with GALR1 or GALR2, the compound inhibits cAMP/PKA (GALR1: IC50 = 1.2 nM) and activates PLC/IP3 (GALR2: EC50 = 0.8 nM), measured via BRET and calcium imaging. In vivo, GALR1-KO mice show abolished anxiolytic effects in the elevated plus maze, while GALR2-KO mice lack antidepressant responses in FST. These data underscore subtype-specific signaling in therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2R,3S)-3-hydroxy-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H117N21O18/c1-42(2)26-59(74(113)91-39-70(111)105-25-17-24-67(105)82(121)101-65(32-52-38-87-41-92-52)75(114)93-45(7)40-106)97-76(115)60(27-43(3)4)98-79(118)64(31-51-37-90-58-23-16-13-20-55(51)58)99-78(117)63(30-50-36-89-57-22-15-12-19-54(50)57)96-73(112)46(8)94-83(122)71(47(9)107)103-81(120)66(33-68(86)109)100-77(116)61(28-44(5)6)102-84(123)72(48(10)108)104-80(119)62(95-69(110)34-85)29-49-35-88-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71-72,88-90,106-108H,17,24-34,39-40,85H2,1-10H3,(H2,86,109)(H,87,92)(H,91,113)(H,93,114)(H,94,122)(H,95,110)(H,96,112)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,121)(H,102,123)(H,103,120)(H,104,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71+,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZGSAYDOLVILH-XFVAFISTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H117N21O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745535
Record name Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1709.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150940-97-9
Record name Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.